Cas no 1807118-68-8 (4-Bromo-2-difluoromethyl-5-nitropyridine)

4-Bromo-2-difluoromethyl-5-nitropyridine is a halogenated nitropyridine derivative with a difluoromethyl substituent, offering unique reactivity for pharmaceutical and agrochemical applications. The bromo and nitro groups enhance its utility as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The difluoromethyl group contributes to improved metabolic stability and lipophilicity in bioactive compounds. This compound is particularly valuable in the synthesis of fluorinated heterocycles, where selective modifications are required. Its well-defined structure and high purity make it suitable for precision chemical synthesis. Proper handling is advised due to its potential sensitivity to light and moisture.
4-Bromo-2-difluoromethyl-5-nitropyridine structure
1807118-68-8 structure
商品名:4-Bromo-2-difluoromethyl-5-nitropyridine
CAS番号:1807118-68-8
MF:C6H3BrF2N2O2
メガワット:253.001027345657
CID:4900604

4-Bromo-2-difluoromethyl-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-difluoromethyl-5-nitropyridine
    • インチ: 1S/C6H3BrF2N2O2/c7-3-1-4(6(8)9)10-2-5(3)11(12)13/h1-2,6H
    • InChIKey: QCTZPTYPDPFUMP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(F)F)=NC=C1[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 58.7

4-Bromo-2-difluoromethyl-5-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029013381-250mg
4-Bromo-2-difluoromethyl-5-nitropyridine
1807118-68-8 95%
250mg
$1,068.20 2022-03-31
Alichem
A029013381-1g
4-Bromo-2-difluoromethyl-5-nitropyridine
1807118-68-8 95%
1g
$2,952.90 2022-03-31

4-Bromo-2-difluoromethyl-5-nitropyridine 関連文献

4-Bromo-2-difluoromethyl-5-nitropyridineに関する追加情報

Research Brief on 4-Bromo-2-difluoromethyl-5-nitropyridine (CAS: 1807118-68-8) in Chemical Biology and Pharmaceutical Applications

4-Bromo-2-difluoromethyl-5-nitropyridine (CAS: 1807118-68-8) is a specialized heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This nitropyridine derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various disease pathways. Recent studies highlight its role as a key intermediate in the development of kinase inhibitors and antimicrobial agents, owing to its unique electronic properties imparted by the bromo, difluoromethyl, and nitro functional groups.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 4-Bromo-2-difluoromethyl-5-nitropyridine as a core scaffold, achieving nanomolar potency against BTK through strategic modifications at the 4-position. The difluoromethyl group was found to enhance metabolic stability while maintaining optimal lipophilicity, addressing a common challenge in kinase inhibitor development.

In antimicrobial applications, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the compound's transformation into potent quorum sensing inhibitors. The electron-withdrawing nitro group at the 5-position proved critical for disrupting bacterial communication pathways in Pseudomonas aeruginosa biofilms, showing synergistic effects with conventional antibiotics. This finding opens new avenues for combating antibiotic-resistant infections.

Synthetic methodology advancements have also emerged, with a 2024 Organic Process Research & Development paper detailing an improved kilogram-scale preparation of 1807118-68-8. The new protocol employs continuous flow chemistry, achieving 78% yield with >99% purity while addressing safety concerns associated with traditional batch processing of nitropyridine derivatives. This development significantly enhances the compound's accessibility for industrial-scale pharmaceutical applications.

Ongoing research presented at the 2024 ACS Spring Meeting suggests potential in radiopharmaceutical development. The bromine atom in 4-Bromo-2-difluoromethyl-5-nitropyridine serves as an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling efficient radiolabeling for PET tracer development. Preliminary in vivo studies show promising pharmacokinetic profiles for imaging inflammation markers.

As research progresses, structure-activity relationship (SAR) studies continue to reveal the compound's privileged structure characteristics. Computational analyses indicate that the planar nitropyridine core with strategically positioned substituents creates optimal interactions with diverse biological targets, explaining its broad utility across multiple therapeutic areas. Future directions include exploration in covalent inhibitor design and as a fragment in DNA-encoded library technology.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD